

Theoretical studies on (4-Methylphenylthio)acetone

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Compound of Interest

Compound Name: (4-Methylphenylthio)acetone

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An In-Depth Technical Guide to the Theoretical and Practical Aspects of **(4-Methylphenylthio)acetone**

This guide provides a comprehensive technical overview of **(4-Methylphenylthio)acetone** (CAS No. 1200-13-1), a versatile synthetic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and prospective theoretical analysis, grounding all claims in authoritative sources. The structure eschews a rigid template in favor of a narrative that elucidates the causality behind its chemical characteristics and synthetic methodologies.

Core Introduction: The α -Arylthio Ketone Motif

(4-Methylphenylthio)acetone, also known as 1-[(4-Methylphenyl)thio]-2-propanone, belongs to the class of α -arylthio ketones.^[1] This structural motif is of significant interest in medicinal chemistry and organic synthesis. The presence of a sulfur atom alpha to a carbonyl group introduces unique reactivity, allowing it to serve as a valuable building block for more complex molecular architectures, including various pharmaceuticals and agrochemicals.^{[2][3]} Its structure facilitates the strategic introduction of both a methyl ketone and a p-tolylthio group, functionalities that are pivotal in developing bioactive molecules.^[3] This guide will explore the synthesis, characterization, and theoretical underpinnings of this important compound.

Chemical Structure and Identity

Below is a diagram representing the chemical structure of **(4-Methylphenylthio)acetone**.

Caption: 2D Structure of **(4-Methylphenylthio)acetone**.

Physicochemical Properties

A compound's utility in synthetic applications is largely dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and handling procedures. The table below summarizes the key physicochemical data for **(4-Methylphenylthio)acetone**.

Property	Value	Source(s)
CAS Number	1200-13-1	[1][4]
Molecular Formula	C ₁₀ H ₁₂ OS	[1][4]
Molecular Weight	180.27 g/mol	[4][5]
Appearance	Colorless Liquid	[6]
Boiling Point	133-135 °C @ 7-9 Torr; 96-98 °C @ 0.1 mmHg	[1][5]
Melting Point	96 °C (Note: This value from one supplier seems unusually high for a liquid and may refer to a related solid or require verification)	[1]
Density	1.088 g/cm ³ @ 19 °C	[1]
Refractive Index	1.562	[1]
Flash Point	96-98°C/0.1mm	[1]

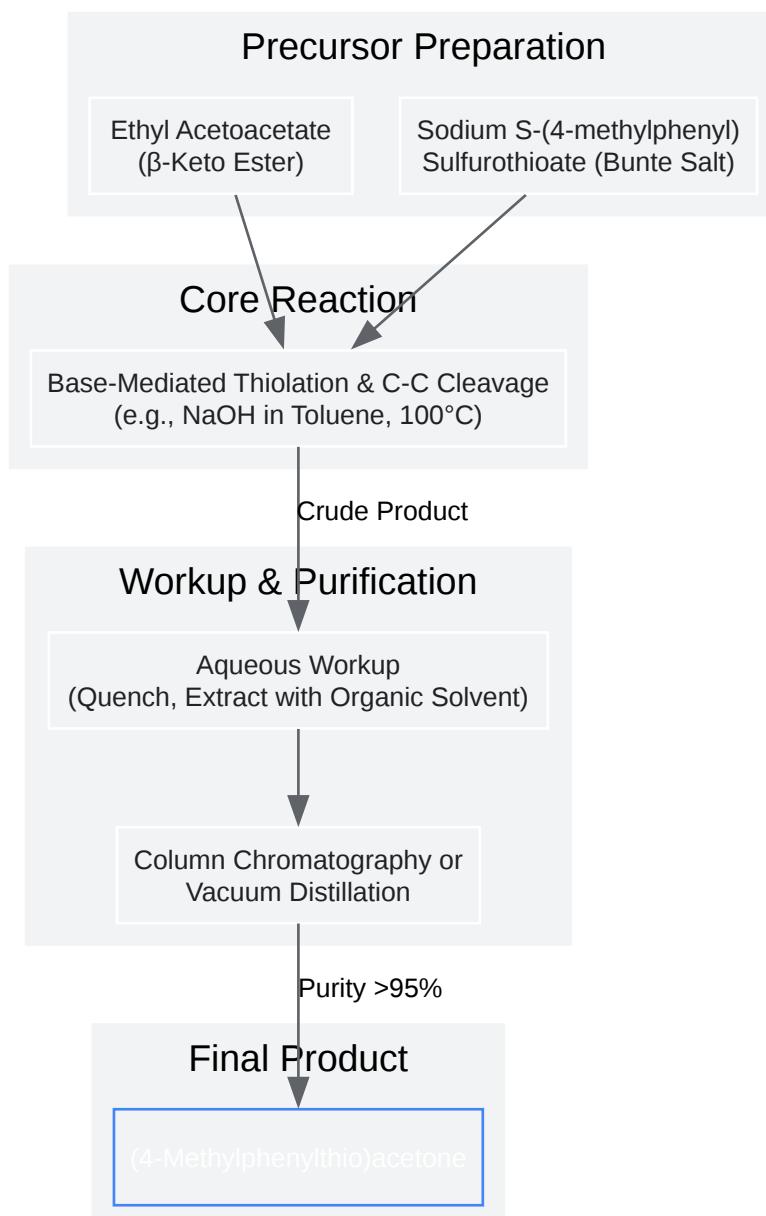
Synthesis Methodology: C-S Bond Formation

The synthesis of α -arylthio ketones like **(4-Methylphenylthio)acetone** is a cornerstone transformation. A robust and selective method involves the reaction of β -keto esters with sodium S-organyl sulfurothioates, also known as Bunte salts.[2] This approach is advantageous due to the stability and low odor of Bunte salts, which serve as effective

thiolating agents.^[2] The reaction proceeds via a base-mediated C-C bond cleavage, offering a selective route to the desired product.^[2]

Conceptual Synthetic Workflow

The diagram below illustrates the logical flow for the synthesis of **(4-Methylphenylthio)acetone**, starting from readily available precursors.



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Caption: General workflow for the synthesis of α -arylthio ketones.

Experimental Protocol: Synthesis of (4-Methylphenylthio)acetone

This protocol is adapted from the general methodology for α -thio ketone synthesis described by Martins et al.^[2] The choice of base concentration is critical; using approximately 2 equivalents of base selectively favors the formation of the α -thio ketone over the competing α -thio ester product.^[2]

- **Reagent Preparation:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 equiv.) and sodium S-(4-methylphenyl) sulfurothioate (1.1 equiv.).
- **Solvent and Base Addition:** Add toluene as the solvent, followed by sodium hydroxide (2.0 equiv.). The use of toluene and heat facilitates the reaction.^[2]
- **Reaction Execution:** Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir vigorously for approximately 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Reaction Quenching:** After completion, cool the mixture to room temperature and carefully quench by adding distilled water.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via vacuum distillation or silica gel column chromatography to yield pure **(4-Methylphenylthio)acetone**.^[1]

Spectroscopic & Structural Characterization (Prospective Analysis)

Structural elucidation is critical for verifying the identity and purity of a synthesized compound. While specific published spectra for **(4-Methylphenylthio)acetone** are not readily available, its expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds like 4'-(Methylthio)acetophenone.[\[7\]](#)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group (appearing as two doublets due to para-substitution), a singlet for the methylene protons (CH₂), a singlet for the acetyl methyl protons (COCH₃), and a singlet for the tolyl methyl protons (Ar-CH₃).
- ¹³C NMR: The carbon NMR spectrum should reveal a signal for the carbonyl carbon around 205 ppm, signals for the four distinct aromatic carbons, and signals for the methylene and two methyl carbons.

Table of Predicted NMR Chemical Shifts (in CDCl₃)

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Aromatic	~7.3	Doublet	2H	Ar-H (ortho to -S)
Aromatic	~7.1	Doublet	2H	Ar-H (ortho to -CH ₃)
Methylene	~3.6	Singlet	2H	S-CH ₂ -CO
Acetyl Methyl	~2.3	Singlet	3H	CO-CH ₃
Tolyl Methyl	~2.35	Singlet	3H	Ar-CH ₃

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
Carbonyl	~205.0	C=O
Aromatic Quaternary	~138.0	Ar-C (ipso to -CH ₃)
Aromatic Quaternary	~132.0	Ar-C (ipso to -S)
Aromatic CH	~130.5	Ar-CH (ortho to -S)
Aromatic CH	~129.8	Ar-CH (ortho to -CH ₃)
Methylene	~46.0	S-CH ₂
Acetyl Methyl	~29.0	CO-CH ₃
Tolyl Methyl	~21.0	Ar-CH ₃

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.[8]

Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of purified **(4-Methylphenylthio)acetone** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]
- Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C{¹H} NMR spectrum (proton-decoupled).
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and assign chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10]

Table of Predicted IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2920-2850	Medium	Aliphatic C-H Stretch
~1715	Strong	C=O (Ketone) Stretch
~1600, ~1495	Medium-Strong	Aromatic C=C Bending
~1420	Medium	CH ₂ Scissoring
~1360	Medium	CH ₃ Bending
~815	Strong	p-Disubstituted Benzene C-H Bend (Out-of-plane)

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns.[\[10\]](#)

- Molecular Ion (M⁺): The spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (180.27).
- Key Fragments: Expect fragmentation patterns resulting from the cleavage of bonds adjacent to the sulfur atom and carbonyl group. A prominent fragment would likely be the loss of the acetyl group (•CH₃CO, m/z 43) leading to a peak at m/z 137. Another expected fragment would be the cleavage of the CH₂-CO bond, resulting in the p-toluenethiol radical cation (m/z 124) or the p-thiocresyl cation (m/z 123).

Theoretical & Computational Studies: A Prospective Analysis

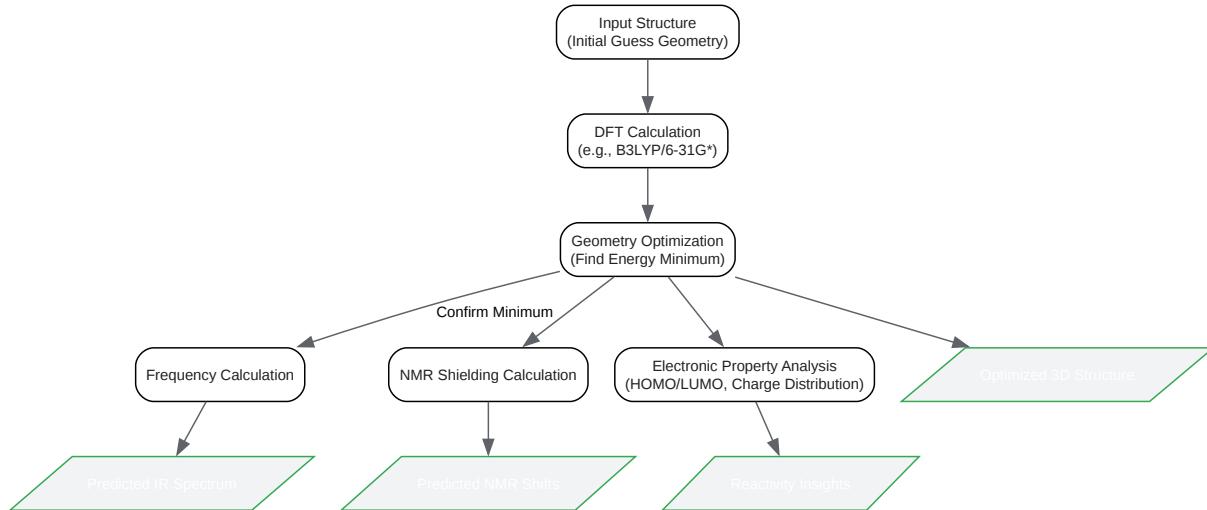
While experimental data provides a concrete characterization, theoretical studies offer deeper insight into molecular properties. Density Functional Theory (DFT) is a powerful computational

method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.[11]

A theoretical study on **(4-Methylphenylthio)acetone** could provide:

- Optimized Geometry: Calculation of the most stable 3D conformation, including bond lengths and angles.
- Spectroscopic Prediction: Simulation of NMR and IR spectra to corroborate experimental findings and aid in peak assignment.
- Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.
- Reaction Mechanisms: Modeling the synthetic pathway to understand the transition states and energy barriers, validating the proposed mechanism.[12]

Conceptual Workflow for DFT Analysis



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Caption: Conceptual workflow for a DFT-based theoretical study.

Applications in Drug Development and Synthesis

(4-Methylphenylthio)acetone is primarily valued as a synthetic intermediate.^[3] Sulfur-containing compounds are crucial in drug design, often acting as key pharmacophores or metabolic stabilizers.^[2] The α -thiocarbonyl moiety can act as either an electrophile or a nucleophile, making it a versatile handle for constructing more elaborate molecules.^[2] Its structure is a precursor for introducing the p-tolylthio group, a functionality found in various biologically active compounds.

Safety and Handling

Proper handling is essential when working with any chemical reagent. **(4-Methylphenylthio)acetone** is associated with the following hazards:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- Handling: Use in a well-ventilated area or fume hood. Avoid breathing vapors, mist, or gas. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[6\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[\[1\]](#)[\[6\]](#)

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